2,3,4-Trimethyl-1H-pyrrole

Vue d'ensemble

Description

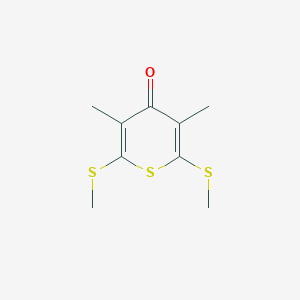

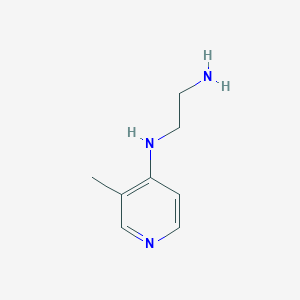

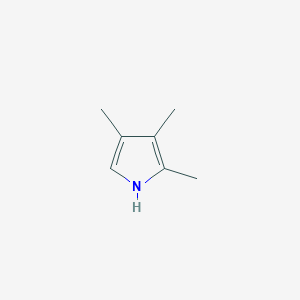

“2,3,4-Trimethyl-1H-pyrrole” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 g/mol . The IUPAC name for this compound is 2,3,4-trimethyl-1H-pyrrole .

Molecular Structure Analysis

The InChI code for 2,3,4-Trimethyl-1H-pyrrole is 1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 . The Canonical SMILES representation is CC1=CNC(=C1C)C .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trimethyl-1H-pyrrole include a melting point of 35-40 degrees Celsius . The compound is a powder at room temperature . It has a topological polar surface area of 15.8 Ų .

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Agents

2,3,4-Trimethyl-1H-pyrrole: has been studied for its potential as an anticancer agent. Pyrrole derivatives are known to exhibit biological activities that can be harnessed in the development of anticancer drugs. For instance, certain pyrrole analogs have been found to inhibit cellular DNA polymerases and protein kinases, which are key targets in cancer therapy .

Antiviral Research: Norovirus RNA Polymerase Inhibition

Research has shown that pyrrole derivatives can act as inhibitors of RNA-dependent RNA polymerase (RdRp) in noroviruses. This is significant because RdRp is crucial for the replication of these viruses. Specific pyrrole compounds have demonstrated the ability to inhibit both murine and human norovirus RdRp, which could lead to the development of new antiviral drugs .

Anti-inflammatory Drugs

The anti-inflammatory properties of pyrrole derivatives make them candidates for the development of new anti-inflammatory drugs. These compounds can be designed to target specific inflammatory pathways, potentially leading to treatments with fewer side effects than current medications .

Material Science: Catalysis

In material science, 2,3,4-Trimethyl-1H-pyrrole derivatives have applications in catalysis. They can be used to develop new catalysts that facilitate various chemical reactions, including those that are important in industrial processes .

Drug Discovery: Fungicides and Antibiotics

Pyrrole subunits are integral to the structure of many therapeutically active compounds, including fungicides and antibiotics. The versatility of pyrrole allows for the synthesis of a wide range of compounds with potential use in treating fungal infections and bacterial diseases .

Pharmacological Significance: Cholesterol-Reducing Drugs

Pyrrole derivatives have been explored for their potential in creating cholesterol-reducing drugs. These compounds can interact with biological pathways that regulate cholesterol levels in the body, offering a possible avenue for the treatment of hypercholesterolemia .

Safety and Hazards

The safety information for 2,3,4-Trimethyl-1H-pyrrole indicates that it is a flammable liquid and vapor . It is harmful if inhaled and toxic if swallowed . It can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2,3,4-trimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMJHBZSSSDBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341388 | |

| Record name | 2,3,4-Trimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trimethyl-1H-pyrrole | |

CAS RN |

3855-78-5 | |

| Record name | 2,3,4-Trimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1615212.png)